4-hydroxy-3-methoxycarbonylcoumarin

Description

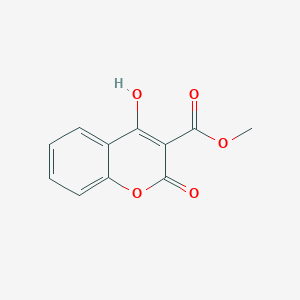

Structure

2D Structure

3D Structure

Properties

CAS No. |

13252-75-0 |

|---|---|

Molecular Formula |

C11H8O5 |

Molecular Weight |

220.18 g/mol |

IUPAC Name |

methyl 4-hydroxy-2-oxochromene-3-carboxylate |

InChI |

InChI=1S/C11H8O5/c1-15-10(13)8-9(12)6-4-2-3-5-7(6)16-11(8)14/h2-5,12H,1H3 |

InChI Key |

HMCBKSFXLMTMLP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2OC1=O)O |

Origin of Product |

United States |

Significance of the Coumarin Scaffold in Chemical and Biological Sciences

The coumarin (B35378), or 2H-1-benzopyran-2-one, framework is a privileged structure in medicinal chemistry. sciensage.infomdpi.com Its derivatives are abundant in nature, found in many plants, fungi, and bacteria. nih.gov The unique and relatively simple structure of coumarins, combined with their low molecular weight and high bioavailability, makes them attractive lead compounds in drug discovery and development. sciensage.infonih.gov

The biological activities associated with the coumarin scaffold are diverse and well-documented. sciensage.inforesearchgate.net They include:

Anticancer sciensage.infonih.gov

Anti-inflammatory sciensage.infonih.gov

Antimicrobial and antifungal sciensage.infonih.gov

Antiviral, including anti-HIV activity sciensage.infoscielo.br

Antioxidant scielo.brsciepub.com

Neuroprotective nih.gov

The versatility of the coumarin nucleus allows for easy chemical modifications, leading to a vast library of derivatives with tailored biological and physical properties. mdpi.comnih.gov This has spurred extensive research into their synthesis and structure-activity relationships. mdpi.com Beyond medicinal chemistry, coumarins also find applications in other areas, such as fluorescent probes and dyes. nih.govmdpi.com

Scope of Research on 4 Hydroxy 3 Methoxycarbonylcoumarin

Classical and Contemporary Synthetic Routes to the 4-Hydroxycoumarin Nucleus

The foundational 4-hydroxycoumarin nucleus can be synthesized through several established methods. These routes often involve the cyclization of phenolic precursors.

Knoevenagel Condensation Approaches for Coumarin Synthesis

The Knoevenagel condensation is a versatile and widely employed method for the synthesis of coumarin derivatives. tandfonline.comsigmaaldrich.com This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as dimethyl malonate, in the presence of a basic catalyst like piperidine (B6355638). ic.ac.uk The reaction proceeds through a tandem condensation-cyclization process. tandfonline.com Microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields in shorter reaction times and under solvent-free conditions. tandfonline.comic.ac.uk The use of ionic liquids as recyclable catalysts and reaction media has also been explored, presenting a greener alternative to traditional solvents. sigmaaldrich.comacs.org

While traditionally used for the synthesis of various coumarins, the Knoevenagel condensation can be adapted for the synthesis of 4-hydroxycoumarin derivatives. For instance, a domino Knoevenagel condensation followed by a Michael addition of 4-hydroxycoumarin with benzaldehyde (B42025) can be utilized to create more complex structures. researchgate.net

C-Acylation-Cyclization Strategies

C-acylation followed by intramolecular cyclization represents a robust strategy for the synthesis of 4-hydroxycoumarins. sciepub.com This approach often starts with a 2-hydroxyacetophenone (B1195853) derivative. researchgate.net A key method involves the acylation of 4-hydroxycoumarin itself. The reaction can proceed via either C-acylation or O-acylation, with the former being more commonly studied. sciepub.com The direct acetylation of 4-hydroxycoumarin can be achieved using reagents like acetic anhydride (B1165640) in the presence of a catalyst. nih.gov The resulting 3-acyl-4-hydroxycoumarin can then be further modified. For the synthesis of this compound, a suitable acylating agent would be a derivative of methyl chloroformate.

The reaction conditions, particularly the choice of base, can influence the outcome. Bases like triethylamine, pyridine, and piperidine are commonly used. sciepub.com

N-Hydroxybenzotriazole Methodology in 4-Hydroxycoumarin Synthesis

A notable method for the synthesis of functionalized 3-substituted 4-hydroxycoumarins involves the use of N-hydroxybenzotriazole (HOBt) esters. researchgate.net In this approach, an N-hydroxybenzotriazole ester of a functionalized acetylsalicylic acid is reacted with an active methylene compound. researchgate.net This is followed by an intramolecular cyclization of the intermediate to form the 4-hydroxycoumarin nucleus. researchgate.net This methodology offers a straightforward route to a variety of 3-substituted derivatives with yields ranging from 39% to 80%. researchgate.net

Rhodium(III)-Catalyzed Cascade C-H Functionalization/Cyclization Reactions

Modern synthetic chemistry has introduced transition metal-catalyzed reactions for the efficient construction of heterocyclic scaffolds. Rhodium(III)-catalyzed cascade C-H functionalization/cyclization reactions have emerged as a powerful tool for synthesizing complex molecules. nih.gov While direct synthesis of this compound using this specific method is not extensively documented in the provided results, the principle of C-H activation and subsequent cyclization offers a potential pathway. For instance, rhodium catalysis has been successfully employed in the synthesis of isoquinoline (B145761) derivatives through a cascade C-H activation/cyclization of benzimidates and allyl carbonates. nih.gov A ternary catalytic system involving a rhodium catalyst has been used to construct functionalized coumarin derivatives, showcasing the potential of this approach. nih.gov

Multicomponent Reactions in the Synthesis of Functionalized Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, often with high atom economy and environmental friendliness. nih.govresearchgate.netclockss.org The 4-hydroxycoumarin scaffold is an excellent substrate for MCRs, leading to a wide array of functionalized derivatives. researchgate.netclockss.org

These reactions are valuable for creating libraries of compounds for biological screening. nih.gov For example, a three-component domino reaction of 4-hydroxycoumarin, phenylglyoxal, and an amine-containing compound can yield 3-functionalized 4-hydroxycoumarin derivatives under catalyst-free and microwave-assisted conditions. nih.gov Another example is the one-pot, three-component reaction of 4-hydroxycoumarins with carbonyl compounds and active methylene compounds to produce pyrano[3,2-c]coumarins. researchgate.net The use of various catalysts, including DMAP, can facilitate these reactions. jmpas.com

Green Chemistry Approaches and Catalytic Systems in Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of coumarins. researchgate.netresearchgate.net This includes the use of greener solvents like water or ethanol, solvent-free reaction conditions, and the application of reusable catalysts. ic.ac.ukresearchgate.netresearchgate.net

Microwave-assisted synthesis, as mentioned in the context of the Knoevenagel condensation, is a prime example of a green technique that reduces reaction times and energy consumption. tandfonline.comic.ac.uk The use of ionic liquids as both solvent and catalyst offers another green alternative, allowing for easy separation and recycling of the catalytic system. sigmaaldrich.comacs.org Furthermore, the use of ultrasound has been shown to improve reaction efficiency and yield in the synthesis of 4-hydroxycoumarin derivatives, sometimes resulting in purer products compared to conventional heating methods. samipubco.com The development of solid acid catalysts and biocatalytic methods also contributes to the growing field of green coumarin synthesis. rsc.orgacs.org

| Reaction | Reactants | Catalyst/Conditions | Product | Reference |

| Knoevenagel Condensation | Salicylaldehyde, Dimethyl malonate | Piperidine, Microwave irradiation | 3-Methoxycarbonylcoumarin | ic.ac.uk |

| C-Acylation | 4-Hydroxycoumarin, Acetyl chloride | Base (e.g., Triethylamine) | 3-Acetyl-4-hydroxycoumarin | nih.gov |

| N-Hydroxybenzotriazole Method | N-hydroxybenzotriazole ester of acetylsalicylic acid, Active methylene compound | - | 3-Substituted 4-hydroxycoumarin | researchgate.net |

| Multicomponent Reaction | 4-Hydroxycoumarin, Phenylglyoxal, 3-Arylaminocyclopent-2-enone | Catalyst-free, Microwave irradiation | 3-Functionalized 4-hydroxycoumarin | nih.gov |

Application of Ionic Liquids

Ionic liquids (ILs) are salts with low melting points, often below 100°C, composed of a large organic cation and an organic or inorganic anion. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity and basicity, make them attractive "green" solvents and catalysts for a variety of organic transformations, including the synthesis of coumarins. nih.govresearchgate.net The two primary routes for coumarin synthesis where ionic liquids have been successfully employed are the Pechmann condensation and the Knoevenagel condensation.

The Pechmann condensation, a classic method for coumarin synthesis, involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. nih.govwikipedia.org Ionic liquids, particularly those with acidic properties, can act as both the solvent and the catalyst in this reaction, often leading to improved yields and simplified work-up procedures. organic-chemistry.orgnumberanalytics.com For the synthesis of 4-hydroxycoumarins, the Pechmann condensation would involve the reaction of a phenol with a malonic acid ester. To obtain the titular compound, this compound, the reaction would proceed between a phenol and dimethyl malonate.

Lewis acidic ionic liquids, such as those based on chloroaluminates like 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl•2AlCl₃), have been shown to be effective catalysts for the Pechmann condensation. organic-chemistry.org These ionic liquids can significantly reduce reaction times, even at ambient temperatures. organic-chemistry.org The reaction mechanism in the presence of an acidic catalyst involves the initial transesterification of the phenol with the β-dicarbonyl compound, followed by an intramolecular Friedel-Crafts-type acylation and subsequent dehydration to form the coumarin ring. wikipedia.org

Brønsted acidic ionic liquids have also been extensively investigated. These include imidazolium (B1220033) or pyridinium (B92312) cations functionalized with acidic groups like sulfonic acid, combined with anions such as hydrogen sulfate (B86663) ([HSO₄]⁻). nih.gov An example is 1-butylsulfonic-3-methylpyridinium hydrogen sulfate ([MBSPy][HSO₄]), which has been used as an efficient and recyclable catalyst for the Pechmann condensation of various substituted phenols with β-ketoesters under solvent-free conditions. nih.gov The use of such task-specific ionic liquids often results in high yields, shorter reaction times, and the ability to recycle the catalyst for several runs without a significant loss in activity. nih.gov

The Knoevenagel condensation provides an alternative route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene compound. While this method is more commonly used for the synthesis of 3-substituted coumarins without a 4-hydroxy group, modifications and related reactions can lead to the desired scaffold.

The following tables summarize representative examples of coumarin synthesis using ionic liquids, which can be extrapolated for the synthesis of this compound.

Table 1: Lewis Acidic Ionic Liquid Catalyzed Pechmann Condensation

| Phenol Derivative | β-Dicarbonyl Compound | Ionic Liquid | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Ethyl Acetoacetate | [bmim]Cl·2AlCl₃ | Room Temp. | 0.5 | 92 |

| Resorcinol | Ethyl Acetoacetate | [bmim]Cl·2AlCl₃ | Room Temp. | 0.2 | 98 |

| Phenol | Dimethyl Malonate | [bmim]Cl·2AlCl₃ | Room Temp. - 80 | 1-4 | Plausible |

Data for the specific synthesis of this compound is inferred based on similar reactions.

Table 2: Brønsted Acidic Ionic Liquid Catalyzed Pechmann Condensation

| Phenol Derivative | β-Dicarbonyl Compound | Ionic Liquid | Temperature (°C) | Time (min) | Yield (%) |

| Phenol | Ethyl Acetoacetate | [MBSPy][HSO₄] | Room Temp. | 30 | 85 |

| Resorcinol | Ethyl Acetoacetate | [MBSPy][HSO₄] | Room Temp. | 10 | 96 |

| Phenol | Dimethyl Malonate | [MBSPy][HSO₄] | Room Temp. - 60 | 30-120 | Plausible |

Data for the specific synthesis of this compound is inferred based on similar reactions.

The research findings indicate that ionic liquids offer a versatile and efficient platform for the synthesis of coumarin derivatives. The ability to tune the properties of the ionic liquid allows for the optimization of reaction conditions for specific substrates. The reusability of these catalysts is a significant advantage, aligning with the principles of green chemistry by reducing waste and cost. While a direct, detailed synthesis of this compound using ionic liquids is not extensively documented in the surveyed literature, the well-established methodologies for the Pechmann condensation of phenols with various β-dicarbonyl compounds in these media provide a strong basis for its feasible and efficient synthesis.

Structural Elucidation and Advanced Computational Analysis of 4 Hydroxy 3 Methoxycarbonylcoumarin

Spectroscopic Characterization Techniques in Structural Determination

Spectroscopic methods provide valuable insights into the molecular framework, functional groups, and electronic environment of 4-hydroxy-3-methoxycarbonylcoumarin.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide definitive evidence for its structure.

In the ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃), a sharp singlet appears at approximately 4.02 ppm, which is characteristic of the three protons of the methoxycarbonyl (-COOCH₃) group. spectrabase.com The aromatic protons of the coumarin (B35378) ring system give rise to a series of signals between 7.30 and 8.00 ppm. Specifically, a multiplet corresponding to two protons (H-6 and H-8) is observed between 7.30 and 7.38 ppm, a triplet for the H-7 proton appears at 7.65 ppm, and a doublet for the H-5 proton is found at 8.00 ppm. spectrabase.com A significant downfield singlet at 14.55 ppm is attributed to the acidic proton of the 4-hydroxy group, indicating strong intramolecular hydrogen bonding. spectrabase.com

The ¹³C NMR spectrum in CDCl₃ further corroborates the proposed structure. spectrabase.com The methoxycarbonyl carbon resonates at 53.1 ppm. spectrabase.com The carbon atoms of the coumarin core are observed at various chemical shifts: C-3 at 93.2 ppm, C-4a at 114.6 ppm, C-8 at 117.1 ppm, C-6 at 124.4 ppm, C-5 at 125.0 ppm, C-7 at 135.8 ppm, and C-8a at 154.5 ppm. spectrabase.com The carbonyl carbons of the lactone and the ester are found at 157.6 ppm (C-2), 172.5 ppm (C-4), and 175.7 ppm (-COOCH₃), respectively. spectrabase.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOCH₃ | 4.02 (s, 3H) | 53.1 |

| H-5 | 8.00 (d, J=8.1 Hz, 1H) | 125.0 |

| H-6 | 7.30-7.38 (m, 1H) | 124.4 |

| H-7 | 7.65 (pt, J=8.1 Hz, 1H) | 135.8 |

| H-8 | 7.30-7.38 (m, 1H) | 117.1 |

| 4-OH | 14.55 (s, 1H) | - |

| C-2 | - | 157.6 |

| C-3 | - | 93.2 |

| C-4 | - | 172.5 |

| C-4a | - | 114.6 |

| C-8a | - | 154.5 |

| -COOCH₃ (C=O) | - | 175.7 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound, typically recorded in a potassium bromide (KBr) matrix, displays characteristic absorption bands. Strong bands are observed around 1730 cm⁻¹ and 1640 cm⁻¹, which are assigned to the stretching vibrations of the ester and lactone carbonyl (C=O) groups, respectively. spectrabase.com An absorption at 1615 cm⁻¹ corresponds to the C=C stretching vibration within the aromatic ring. spectrabase.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound and its derivatives typically shows absorption maxima in the range of 280-380 nm, which are characteristic of the coumarin chromophore. chemsynthesis.com These absorptions are attributed to π→π* transitions within the conjugated system of the molecule.

| Spectroscopic Technique | Absorption Band/Maximum | Assignment |

|---|---|---|

| Infrared (IR) | ~1730 cm⁻¹ | Ester C=O stretch |

| Infrared (IR) | ~1640 cm⁻¹ | Lactone C=O stretch |

| Infrared (IR) | ~1615 cm⁻¹ | Aromatic C=C stretch |

| Ultraviolet-Visible (UV-Vis) | 280-380 nm | π→π* transitions |

Mass Spectrometry in Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. While a specific mass spectrum for this compound is not detailed in the provided search results, the fragmentation of coumarin derivatives is well-documented.

The general fragmentation pattern for coumarins under electron ionization (EI) involves the initial loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a stable benzofuran radical ion. benthamopen.com For 4-hydroxycoumarin (B602359) derivatives, a characteristic fragmentation is the loss of a ketene (H₂C=C=O) moiety. In the case of this compound, one would expect to observe a molecular ion peak (M⁺) corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The loss of CO from the lactone is also a probable fragmentation pathway.

X-ray Crystallographic Analysis for Solid-State Structure

The crystal structure of this compound has been determined and it crystallizes in the monoclinic space group P2(1)/c. benthamopen.comresearchgate.net The unit cell dimensions were reported as a = 3.802(3) Å, b = 21.945(15) Å, and c = 11.352(8) Å, with a β angle of 90.097(10)°. benthamopen.comresearchgate.net The crystal structure confirms the presence of a double bond character in the C(8)-C(9) bond (1.37 Å) and shows that the C(8)-O(3) bond is significantly longer than a conventional carbonyl C=O bond. benthamopen.com In the solid state, the molecules exhibit π-π stacking with a planar distance of approximately 3.9 Å. benthamopen.com

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 3.802(3) |

| b (Å) | 21.945(15) |

| c (Å) | 11.352(8) |

| β (°) | 90.097(10) |

Quantum Chemical Studies and Theoretical Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to complement experimental data by providing insights into the optimized geometry and electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

DFT calculations have been performed on this compound to determine its optimized molecular geometry and to analyze its electronic structure. benthamopen.com These theoretical calculations are generally in good agreement with the experimental data obtained from X-ray crystallography and spectroscopic methods. mdpi.com

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have been calculated using the DFT/6–311++G(d,p) method. benthamopen.com The HOMO and LUMO energies are reported to be -0.25767 eV and -0.09207 eV, respectively, resulting in a HOMO-LUMO energy gap of approximately 0.1656 eV. benthamopen.com This energy gap is a critical parameter for understanding the chemical reactivity and kinetic stability of the molecule.

| Quantum Chemical Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -0.25767 |

| LUMO Energy | -0.09207 |

| HOMO-LUMO Energy Gap | 0.1656 |

Tautomeric Forms and Energetic Stability

The structure of this compound allows for the existence of several tautomeric forms. Computational studies utilizing Density Functional Theory (DFT) have been employed to determine the equilibrium molecular geometries and relative stabilities of these tautomers. beilstein-journals.org The primary tautomers considered are the 4-hydroxy form (Tautomer A), two keto forms (Tautomers B and C), and an alternative enol form (Tautomer D).

DFT calculations indicate that the 4-hydroxy form (Tautomer A) is the most energetically stable. The relative energies of the other tautomers are significantly higher, suggesting they are less likely to be present under standard conditions. beilstein-journals.org The energetic stability is a critical factor in understanding the compound's reactivity and its interactions in biological systems.

Table 1: Calculated Energies and Relative Stability of this compound Tautomers

| Tautomer | Description | Total Energy (a.u.) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 4-hydroxy-2H-chromen-2-one | -724.84651 | 0.00 |

| B | 3-methoxycarbonyl-2,4-dione | -724.82914 | 10.90 |

| C | 3-methoxycarbonyl-2,4-dione (alternate) | -724.82181 | 15.50 |

| D | 2-hydroxy-4H-chromen-4-one | -724.81451 | 20.08 |

Data sourced from DFT calculations. beilstein-journals.org

Frontier Molecular Orbitals (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. biorxiv.orgrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.comnih.gov

For this compound, the HOMO and LUMO energies were calculated using DFT methods. The HOMO is primarily localized on the coumarin ring system, particularly the electron-rich hydroxy group and the fused benzene ring. The LUMO is distributed across the pyrone ring and the methoxycarbonyl group, indicating these are the primary sites for nucleophilic attack. The calculated HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and low reactivity. beilstein-journals.org

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| LUMO+1 | -2.12 |

| LUMO | -2.51 |

| HOMO | -6.99 |

| HOMO-1 | -7.28 |

| HOMO-LUMO Gap | 4.48 |

Data sourced from DFT/6–311++G(d,p) method calculations. beilstein-journals.org

Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)

A comprehensive validation of the computationally derived structure of this compound requires a comparison with experimental spectroscopic data. Theoretical calculations using methods like Gauge-Independent Atomic Orbital (GIAO) for NMR chemical shifts, DFT for IR vibrational frequencies, and Time-Dependent DFT (TD-DFT) for UV-Vis electronic transitions are standard practice. researchgate.netresearchgate.netnih.gov By comparing the predicted spectra with experimental findings, the accuracy of the computational model can be confirmed. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and intramolecular stabilizing interactions. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). These interactions, often described as hyperconjugation, are key to understanding the molecule's electronic structure and stability. chemrxiv.orgdiva-portal.org

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and interactions based on the topology of the electron density (ρ). By analyzing the properties at bond critical points (BCPs), such as the electron density itself and its Laplacian (∇²ρ), one can characterize the nature of chemical bonds (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions).

For the 3-methoxycarbonylcoumarin scaffold, QTAIM analysis reveals key features of its bonding. The C=O double bond is characterized by a high electron density (approximately 0.41 a.u.) and a negative Laplacian, indicative of a shared-shell interaction. chemrxiv.org Bonds between carbon atoms and the oxygen of a hydroxyl or methoxy group show an electron density of about 0.26 a.u., signifying strong covalent character. chemrxiv.org This analysis provides a quantum mechanical basis for the classical Lewis structure representation and offers deeper insight into the electronic structure. chemrxiv.org

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

While a specific MEP analysis for this compound was not found in the surveyed literature, the general features can be inferred from its structure. The oxygen atoms of the carbonyl, hydroxyl, and methoxy groups are expected to be regions of high negative potential (red/yellow), making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), marking it as an electrophilic site. A detailed MEP surface analysis would provide quantitative values for these potential minima and maxima, offering precise information about the molecule's reactivity patterns.

Research on the Derivatization and Structure Activity Relationship Sar of 4 Hydroxy 3 Methoxycarbonylcoumarin

Design Principles for New Derivatives with Modified Biological Profiles

The design of new 4-hydroxycoumarin (B602359) derivatives is centered on the principle that the nature and position of substituents on the coumarin (B35378) nucleus directly influence the molecule's biological activity. researchgate.net A primary strategy involves the introduction of various functional groups to alter the electronic and steric properties of the parent compound, thereby modifying its interaction with biological targets. researchgate.net

For instance, research has shown that the antioxidant capacity of 4-hydroxycoumarin derivatives can be significantly enhanced by introducing substituents with electron-donating properties. researchgate.net The presence of 3-aryl substituents that are strong electron donors has been identified as crucial for increasing antioxidant activity. researchgate.netnih.gov Conversely, for developing antibacterial agents, the introduction of electron-withdrawing groups on the aromatic ring has proven to be an effective strategy. elsevierpure.comnih.gov Studies have demonstrated that derivatives with chloro and nitro substitutions exhibit increased antibacterial efficacy. elsevierpure.comnih.gov These principles guide chemists in the rational design of new compounds with specific, desired biological profiles, whether for antioxidant, anticancer, or antimicrobial applications. researchgate.netnih.gov

Synthetic Strategies for Diverse Substituents on the Coumarin Nucleus

A variety of synthetic methodologies have been developed to introduce diverse substituents onto the 4-hydroxycoumarin core, targeting specific positions to modulate activity.

The C3 position of the 4-hydroxycoumarin nucleus is a frequent target for chemical modification due to its significant impact on the molecule's biological properties. nih.gov Several efficient synthetic routes have been established for this purpose.

One notable method is the one-pot, three-component domino reaction. This approach allows for the synthesis of 3-functionalized 4-hydroxycoumarin derivatives by reacting 4-hydroxycoumarin, phenylglyoxal, and an aminocyclopentenone or aminofuranone under catalyst-free and microwave-irradiated conditions. nih.govnih.gov This method is valued for its efficiency and for employing a group-assisted purification process that circumvents the need for traditional chromatography. nih.gov

Another advanced strategy is the C-3 dehydrogenative aza-coupling, which functionalizes the Csp²–H bond. This reaction can be performed using a three-component system of 4-hydroxycoumarins, primary aromatic amines, and tert-butyl nitrite (B80452) under ball-milling conditions, impressively without the need for any catalysts or solvents. rsc.org

Furthermore, classical condensation reactions remain a valuable tool. For example, 3-aryl-4-hydroxycoumarin derivatives can be synthesized from a 4-hydroxycoumarin precursor, allowing for the systematic study of how different aryl groups at this position affect the compound's properties. nih.gov

Altering the substitution pattern on the aromatic (benzene) ring of the coumarin scaffold is another key strategy for creating new derivatives. These modifications primarily modulate the electronic properties of the entire molecule. nih.gov Researchers have synthesized and studied 3-methoxycarbonylcoumarin derivatives bearing various substituents on the aromatic ring, such as bromo (Br), nitro (NO₂), hydroxyl (OH), and methoxy (B1213986) (OMe) groups. nih.govmdpi.com The synthesis of these analogues allows for a systematic investigation into how electron-donating and electron-withdrawing effects influence biological activities like antioxidant potential and protein binding affinity. researchgate.netnih.gov For example, it has been observed that introducing an electron-withdrawing nitro group can enhance antibacterial activity. elsevierpure.comnih.gov

4-Hydroxycoumarin derivatives can act as versatile ligands, binding to metal ions to form coordination complexes with unique properties. The synthesis of these metal complexes typically involves reacting a modified 4-hydroxycoumarin with a metal salt. asianpubs.orgresearchgate.net Often, the coumarin is first functionalized at the C3 position, for instance, by creating a Schiff base from a 3-formyl-4-hydroxycoumarin precursor. asianpubs.orgresearchgate.net

This modification introduces additional donor atoms, allowing the coumarin derivative to act as a bidentate or tridentate ligand. asianpubs.orgnih.gov The resulting ligand coordinates with transition metals such as Cu(II), Ni(II), Co(II), Mn(II), and Pd(II) through atoms like the phenolic oxygen, azomethine nitrogen, and thione sulfur (depending on the specific C3-substituent). asianpubs.orgnih.govnih.gov Spectroscopic and analytical data confirm that the metal-to-ligand stoichiometry is commonly 1:2, and these complexes are typically non-electrolytic in nature. asianpubs.orgresearchgate.net

Theoretical Approaches to Structure-Activity Relationship (SAR)

To understand the relationship between a molecule's structure and its biological function, researchers employ theoretical and computational methods. These approaches provide insight into the underlying interactions that govern a compound's activity. For 4-hydroxycoumarin derivatives, techniques such as Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are used to investigate intramolecular interactions and stability. researchgate.net

Furthermore, molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how these derivatives will bind to biological targets like proteins or DNA. researchgate.netnih.govnih.gov Docking studies, for example, were used to predict the binding of novel 4-hydroxycoumarin derivatives to the active site of DNA gyrase, helping to explain their antibacterial activity. elsevierpure.comnih.gov These computational studies complement experimental findings and help rationalize the observed biological data. researchgate.net

A key aspect of SAR studies is correlating the electronic properties of substituents with the compound's biological activity. For 4-hydroxycoumarin derivatives, a clear relationship has been established between the electron-donating or electron-withdrawing nature of a substituent and the resulting function.

The antioxidant properties, for example, are strongly influenced by these electronic effects. nih.gov Studies on 3-methoxycarbonylcoumarin derivatives with different groups on the aromatic ring found that electron-donating substituents like a methoxy group led to higher radical scavenging activity compared to electron-withdrawing substituents like a bromo group. nih.govmdpi.com The relative order of anti-radical activity can be explained by the electron-donating/withdrawing effects of the substituents, which influence electron delocalization. mdpi.com Specifically, the introduction of an electron-donating group, such as a methyl or hydroxyl group, on a 3-phenyl ring decreases the bond dissociation enthalpy of the 4-hydroxyl group, resulting in improved antioxidant activity. researchgate.net

Conversely, in the context of antibacterial activity against E. coli, the introduction of strong electron-withdrawing groups (such as nitro and chloro) on the aromatic ring resulted in compounds with significantly increased potency. elsevierpure.comnih.gov These findings prove the critical importance of electronic effects for tailoring the biological properties of coumarin derivatives. researchgate.netnih.gov

| Substituent Type | Position | Electronic Effect | Observed Biological Profile Change | Reference |

|---|---|---|---|---|

| Aryl, Alkyl, Methoxy, Hydroxyl | C3 / Aromatic Ring | Electron-Donating | Increased Antioxidant Activity | researchgate.netnih.govmdpi.com |

| Nitro, Chloro | Aromatic Ring | Electron-Withdrawing | Increased Antibacterial Activity | elsevierpure.comnih.gov |

Steric Requirements and Hydrophilicity in Biological Activity Modulation

The biological activity of 4-hydroxycoumarin derivatives is intricately linked to their ability to interact with specific biological targets. The size, shape, and polarity of substituents on the coumarin ring play a crucial role in determining the efficacy of these interactions. Research into the derivatization of the 4-hydroxycoumarin scaffold, particularly at the 3-position, has provided valuable insights into the steric and hydrophilic requirements for various biological activities, including anticoagulant and antimicrobial effects.

The introduction of different functional groups not only alters the steric bulk of the molecule but also its hydrophilicity (water solubility) and lipophilicity (fat solubility), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to bind to target enzymes or receptors.

Steric Hindrance and Substituent Size:

The size and spatial arrangement of substituents can significantly influence the biological activity of 4-hydroxycoumarin derivatives. Large, bulky groups can sterically hinder the molecule from fitting into the active site of a target enzyme, thereby reducing or abolishing its activity. Conversely, in some cases, a certain degree of steric bulk may be necessary for optimal interaction.

For instance, in the context of antibacterial activity, the nature of the substituent at the 3-position of the 4-hydroxycoumarin ring has been shown to be a key determinant of efficacy. Studies on 3-cinnamoyl-4-hydroxycoumarin derivatives have revealed that the presence of certain substituents on the phenyl ring of the cinnamoyl group can enhance antibacterial action. The best antibacterial activity was observed in derivatives containing chloro (-Cl) or methoxy (-OCH3) groups. rroij.com This suggests that the size and electronic properties of these substituents are favorable for interaction with bacterial targets.

The following table illustrates the impact of different substituents on the antibacterial activity of 3-substituted 4-hydroxycoumarin derivatives against various bacterial strains.

| Compound | Substituent at C3 | Antibacterial Activity (Inhibition Zone in mm) |

| Derivative 1 | -C(O)CH=CHC6H4-p-Cl | High |

| Derivative 2 | -C(O)CH=CHC6H4-p-OCH3 | High |

| Derivative 3 | Azomethine linkage | Moderate |

This table is a representation of findings that show derivatives of 3-cinnamoyl-4-hydroxycoumarin generally exhibit better antibacterial and antimycotic activity compared to azomethine derivatives of 4-hydroxycoumarin. The presence of -Cl or -OCH3 substituents was found to be particularly effective for antibacterial activity. rroij.com

Hydrophilicity, Lipophilicity, and Biological Activity:

The balance between a molecule's water-loving (hydrophilic) and fat-loving (lipophilic) properties is critical for its biological function. This is often quantified by the partition coefficient (log P), where a higher log P indicates greater lipophilicity. For a drug to be effective, it must possess sufficient hydrophilicity to be transported in aqueous biological fluids, yet also be lipophilic enough to cross cellular membranes to reach its site of action.

In the case of anticoagulant 4-hydroxycoumarin derivatives, a high degree of lipophilicity in the substituent at the 3-position is a known requirement for their mechanism of action, which involves the inhibition of the vitamin K-epoxide reductase enzyme located in the microsomal membranes of liver cells. hu.edu.jo

Research on 3-carboxycoumarin derivatives has also shed light on the role of hydrophilicity in antimicrobial activity. The conversion of the carboxylic acid group into various amide dimers can modulate the lipophilicity of the resulting compounds. While some of these derivatives have shown activity against Gram-positive bacteria, the dimer derivatives, in general, displayed lower antibacterial activities, which could be related to changes in their physicochemical properties, including hydrophilicity and molecular size. nih.govresearchgate.net

The table below presents a conceptual overview of how modifications to the 3-position of 4-hydroxycoumarin can influence lipophilicity and, consequently, biological activity.

| Base Compound | Modification at C3 | Resulting Derivative Type | Expected Change in Lipophilicity (log P) | Potential Impact on Biological Activity |

| 4-hydroxycoumarin | Addition of a long alkyl chain | Highly lipophilic derivative | Increase | Enhanced anticoagulant activity |

| 4-hydroxy-3-carboxycoumarin | Formation of an amide dimer with an alkyldiamine | Dimer derivative | Varies with linker length | Potentially altered antibacterial activity and cell permeability |

| 4-hydroxy-3-methoxycarbonylcoumarin | Hydrolysis of the ester | Carboxylic acid derivative | Decrease | Increased water solubility, potentially altered target interaction |

This table conceptualizes the general principles of how modifying the C3 position of the 4-hydroxycoumarin scaffold can impact lipophilicity and biological function based on established SAR principles. hu.edu.jonih.govresearchgate.net

Investigation of Biological Principles and Mechanistic Research of 4 Hydroxy 3 Methoxycarbonylcoumarin Derivatives Non Clinical Focus

Enzyme Inhibition Studies and Mechanistic Insights

The 4-hydroxycoumarin (B602359) scaffold is a recurring motif in compounds exhibiting a range of enzyme inhibitory activities. The substitution at the 3-position, such as with a methoxycarbonyl group, can significantly influence this biological activity.

Carbonic Anhydrase Inhibition Mechanisms

Coumarins have been identified as a class of carbonic anhydrase (CA) inhibitors. Their mechanism can be distinct from the classical sulfonamide inhibitors. Some studies suggest that coumarins may act as suicide inhibitors, where the enzyme's esterase activity hydrolyzes the coumarin (B35378) lactone ring, and the resulting open-ring structure binds covalently to the enzyme. Another proposed mechanism involves the binding of the intact coumarin at the entrance of the enzyme's active site, occluding the entry of the substrate. scholaris.ca While specific inhibitory data for 4-hydroxy-3-methoxycarbonylcoumarin against carbonic anhydrase is not extensively documented in publicly available research, derivatives of 4-hydroxybenzenesulfonamides have shown to be potent inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms CA IX and XII. nih.gov The inhibition is often achieved through the binding of the sulfonamide group to the zinc ion in the enzyme's active site. nih.govnih.gov

NAD(P)H Quinone Oxidoreductase-1 (NQO1) Inhibition

HIF Hydroxylase Activity Modulation

Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are key enzymes in the cellular oxygen-sensing pathway. They regulate the stability of the alpha subunit of HIF. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-α, leading to its degradation. nih.govmdpi.com Inhibition of PHDs stabilizes HIF-α, which can then promote the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses to hypoxia. nih.gov While specific studies on the direct modulation of HIF hydroxylase activity by this compound are not prominent in the literature, pharmacological inhibition of HIF-PHDs has been shown to protect neuronal cells from oxidative stress-induced death by preserving mitochondrial function. nih.gov The search for potent and selective PHD inhibitors is an active area of research, with various small molecules being investigated for their therapeutic potential in conditions like anemia and ischemic diseases. nih.gov

Lipoxygenase Inhibition Principles

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to form hydroperoxides. These products are involved in inflammatory pathways. Coumarin derivatives have been investigated as LOX inhibitors, with their activity often linked to their antioxidant and radical scavenging properties, as lipoxygenation involves a carbon-centered radical mechanism. nih.gov The substitution pattern on the coumarin ring is crucial for inhibitory activity. A study on various coumarin derivatives demonstrated that a compound with a 3-methoxycarbonyl and a 7-hydroxy substituent exhibited inhibitory activity against lipoxygenase. nih.gov

Lipoxygenase Inhibitory Activity of Selected Coumarin Derivatives

| Compound Series | Substituent at C3 | Substituent at C7 | Inhibition (%) |

|---|---|---|---|

| E2 | 3-methoxycarbonyl | 7-hydroxy | 15.2 |

| E1 | 3-acetyl | 7-hydroxy | 15.9 |

| E5 | 3-benzoyl | 7-hydroxy | 32.7 |

Data adapted from a study on lipoxygenase inhibition by coumarin derivatives. nih.gov

The data suggests that the nature of the substituent at the 3-position influences the inhibitory potency against lipoxygenase.

Tyrosyl DNA-Phosphodiesterase 1 (TDP1) Binding and Inhibition

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes a variety of 3'-end blocking lesions, including those generated by topoisomerase I (Top1) inhibitors used in cancer chemotherapy. nih.gov Inhibition of TDP1 can therefore enhance the efficacy of these anticancer drugs. nih.gov Coumarin derivatives have emerged as a promising class of TDP1 inhibitors. nih.govworktribe.com The proposed mechanism of action involves the binding of the coumarin scaffold to the catalytic pocket of TDP1, thereby preventing the enzyme from accessing and repairing the DNA damage. nih.gov Various 7-hydroxycoumarin and 4-arylcoumarin derivatives containing monoterpene moieties have been synthesized and shown to be effective TDP1 inhibitors, with some exhibiting IC50 values in the submicromolar range. nih.govworktribe.com For example, a 7-hydroxycoumarin derivative with a monoterpene pinene moiety was found to be a potent inhibitor of TDP1 with an IC50 value of 0.675 μM. worktribe.com While specific data for this compound is limited, the broader class of coumarins demonstrates significant potential for TDP1 inhibition.

Antioxidant Activity Research and Radical Scavenging Mechanisms

The 4-hydroxycoumarin structure, particularly the phenolic hydroxyl group, is a key feature responsible for the antioxidant and radical scavenging properties of these compounds. The electronic effects of substituents on the coumarin ring can further modulate this activity. mdpi.com

The primary mechanisms by which coumarins exert their antioxidant effects include Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF). mdpi.com In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical. In the SPLET mechanism, the antioxidant first loses a proton, followed by the transfer of an electron to the radical. The RAF mechanism involves the formation of a stable adduct between the antioxidant and the free radical.

Studies on various 4-hydroxycoumarin derivatives have demonstrated their capacity to scavenge free radicals, as measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. scholaris.ca The antioxidant activity is influenced by the nature and position of substituents on the coumarin ring. For instance, electron-donating groups like hydroxyl and methoxy (B1213986) groups can enhance antioxidant activity by increasing electron delocalization. mdpi.com

Antioxidant Activity of Selected 4-Hydroxycoumarin Derivatives

| Compound | DPPH Scavenging Activity (IC50, mM) | Reference |

|---|---|---|

| 4-hydroxy-6-methoxy-2H-chromen-2-one | 0.05 | scholaris.ca |

| Butylated hydroxytoluene (BHT) | 0.58 | scholaris.ca |

| Ascorbic acid | 0.06 | scholaris.ca |

Comparative antioxidant activity of a 4-hydroxycoumarin derivative against standard antioxidants. scholaris.ca

The data indicates that certain 4-hydroxycoumarin derivatives can exhibit potent antioxidant activity, in some cases surpassing that of common synthetic antioxidants. The presence of a hydroxyl group at the 4-position is a critical determinant of this activity, while other substituents can fine-tune the radical scavenging potential. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR) spectroscopy has been employed to investigate the antioxidant properties of coumarin derivatives. Specifically, the antioxidant activities of four 3-methoxycarbonylcoumarin derivatives bearing different substituents (Br, NO2, OH, and OMe) were assessed against the hydroxyl radical (HO•). The percentage of reduction of the HO• radical varied among the derivatives, with the 6-bromo derivative showing a 13% reduction and the 6-methoxy derivative exhibiting a 23% reduction. mdpi.com This variance in radical scavenging activity can be attributed to the electron-donating or electron-withdrawing nature of the substituents, which influences the stability of the resulting radical and the ease of hydrogen or electron donation. mdpi.com The results underscore the significance of electronic effects on the antioxidant properties of these coumarin derivatives. mdpi.com

Theoretical Mechanisms of Radical Scavenging

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms by which 4-hydroxycoumarin derivatives scavenge free radicals. Several mechanisms have been proposed and evaluated, including:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, a hydrogen atom is transferred from the antioxidant molecule to the free radical. conicet.gov.arresearchgate.net Theoretical calculations have suggested that HAT is a probable mechanism for the antiradical activity of 4-hydroxycoumarin derivatives against the DPPH radical. conicet.gov.arresearchgate.net

Proton-Coupled Electron Transfer (PCET): This is another single-step mechanism where a proton and an electron are transferred simultaneously. conicet.gov.ar While experimentally difficult to distinguish from HAT, theoretical studies can provide insights into its feasibility. conicet.gov.ar

Radical Adduct Formation (RAF): This mechanism involves the formation of a covalent bond between the antioxidant and the free radical. nih.gov A specific variation, Radical Adduct Formation followed by Hydrogen Atom Abstraction (RAF-HAA), has been proposed for the oxidative breakdown of 4-hydroxycoumarin by the hydroxyl radical. researchgate.net

The preferred mechanism is often determined by the thermodynamic parameters of the reactions involved. For instance, the HAT mechanism is favored when the O-H bond dissociation enthalpy (BDE) is low. researchgate.net

Investigation of Antiproliferative Principles and Apoptosis Induction Pathways (in vitro cellular models)

The antiproliferative and apoptosis-inducing effects of 4-hydroxycoumarin derivatives have been investigated in various cancer cell lines.

Caspase Activation Studies

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. While direct studies on this compound are limited, research on related compounds provides insights. For example, studies on other quinazoline (B50416) derivatives have shown that they can induce apoptosis in cancer cells, a process often mediated by caspase activation. mdpi.com In some cell lines, such as MCF-7 breast cancer cells which lack procaspase-3, apoptosis can still be induced, although the classical caspase activity assays might not show a response. nih.gov This suggests the involvement of alternative or sequestered caspase activation pathways. nih.gov

General Cell Death Induction Mechanisms in Abnormal Cell Growth Contexts

4-Hydroxycoumarin derivatives can induce cell death in cancer cells through various mechanisms beyond direct caspase activation. For instance, 4-hydroxychalcone, a related compound, has been shown to induce cell death in neuroblastoma cells by increasing oxidative stress. nih.gov This is characterized by a decrease in the antioxidant glutathione (B108866) and an increase in cellular reactive oxygen species (ROS), leading to impaired mitochondrial function. nih.gov

Furthermore, some coumarin derivatives can induce cell cycle arrest at different phases. For example, 4-hydroxyderricin, a chalcone, was found to induce G2/M phase arrest in HepG2 cells and G0/G1 phase arrest in Huh7 cells. nih.gov This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis can also be mediated by modulating key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. nih.gov

Table 1: Effects of 4-Hydroxycoumarin Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line | Effect | Reference |

| 4-Hydroxyderricin | HepG2, Huh7 | Induces apoptosis and cell cycle arrest | nih.gov |

| 4-Hydroxychalcone | IMR-32, SK-N-BE(2) | Induces cell death via oxidative stress | nih.gov |

| Quinazoline derivative 4d | MCF-7, A549, LoVo, HepG2 | Potent cytotoxic activity, induces apoptosis | mdpi.com |

| Quinazoline derivative 4f | MCF-7, LoVo, A549, HepG2 | Promising cytotoxic activity, induces apoptosis | mdpi.com |

Research into Anticoagulant Principles at the Molecular Level

4-Hydroxycoumarin and its derivatives are well-known for their anticoagulant properties. nih.govnih.govmdpi.com Their primary mechanism of action at the molecular level is the inhibition of the enzyme Vitamin K 2,3-epoxide reductase (VKOR) in the liver. mdpi.com This enzyme is crucial for the vitamin K cycle, a process necessary for the synthesis of active coagulation factors. By inhibiting VKOR, 4-hydroxycoumarin derivatives prevent the reduction of vitamin K epoxide to vitamin K, thereby limiting the gamma-carboxylation of glutamate (B1630785) residues in vitamin K-dependent clotting factors. This leads to the production of inactive clotting factors and a subsequent anticoagulant effect.

The anticoagulant potency can be influenced by the substituent at the 3-position of the 4-hydroxycoumarin ring. For example, a derivative with a p-azidobenzyl group at the 3-position showed a significantly lower inhibition constant compared to warfarin, indicating a higher affinity for its target. mdpi.com

Antiviral and Anti-HIV Research: Mechanistic Aspects

Derivatives of 4-hydroxycoumarin have been investigated for their antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.govmdpi.com The primary target for many of these compounds is the HIV-1 protease, a key enzyme in the viral replication cycle responsible for cleaving viral polyproteins into functional proteins. nih.govnih.gov

Molecular docking studies have been used to predict the binding of 4-hydroxycoumarin derivatives to the active site of HIV-1 protease. nih.gov These studies suggest that the pyran oxygen atom, the lactone carbonyl oxygen, and a hydroxyl group are crucial for forming hydrogen bonds with the enzyme's active site residues. nih.gov

Beyond protease inhibition, some 4-hydroxycoumarin derivatives have shown the potential to inhibit other stages of the HIV life cycle. nih.gov For instance, some derivatives have been found to act as dual inhibitors of HIV integrase and reverse transcriptase. nih.gov The presence and position of hydroxyl groups on the coumarin scaffold can significantly influence the anti-HIV activity. nih.gov

Antimicrobial and Insecticidal Activity Research

The investigation into the biological activities of coumarin derivatives has revealed significant potential for antimicrobial and insecticidal applications. While direct and extensive research specifically on this compound is limited in publicly available literature, studies on closely related 4-hydroxycoumarin and 3-carboxycoumarin derivatives provide valuable insights into the potential bioactivity of this class of compounds.

Antimicrobial Activity

Derivatives of 4-hydroxycoumarin have demonstrated notable antibacterial and antifungal properties. Research has shown that these compounds can effectively inhibit the growth of various microorganisms, particularly Gram-positive bacteria.

Newly synthesized dimer and tetramer derivatives of 4-hydroxycoumarin, prepared through reactions with different aromatic aldehydes, have been tested against a range of bacteria and fungi. nih.govnih.gov These studies have consistently shown that the derivatives exhibit antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.govnih.govscielo.br However, their efficacy against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa has been found to be negligible. nih.govnih.gov The activity against Candida species was also observed to be weaker in comparison to their antibacterial effects. nih.govnih.gov

The structural features of these derivatives play a crucial role in their antimicrobial potency. For instance, the presence of certain substituents can significantly influence the activity. One study highlighted that a dimer derivative, 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin), showed the most potent activity against S. aureus. nih.gov It has also been noted that the introduction of a chlorine atom as a substituent can contribute to the antimicrobial activity of these compounds. nih.gov In another study, derivatives of 4-hydroxy-6-nitrocoumarin (B2660790) were synthesized and evaluated for their antibacterial potential. scielo.br Specific derivatives in this series showed favorable activity against Staphylococcus aureus and Salmonella typhimurium. scielo.br

The position of functional groups also impacts the biological activity. For example, research on coumarin-3-carboxamide derivatives indicated that the presence of a carboxylic acid group at the C3 position is important for antibacterial activity. nih.gov This suggests that the methoxycarbonyl group in this compound could be a key determinant of its antimicrobial properties.

Antimicrobial Activity of 4-Hydroxycoumarin Derivatives

| Derivative Type | Test Organism | Activity Level | Source |

|---|---|---|---|

| Dimer and Tetramer Derivatives | Bacillus subtilis (Gram-positive) | Active | nih.govnih.gov |

| Dimer and Tetramer Derivatives | Staphylococcus aureus (Gram-positive) | Active | nih.govnih.govscielo.br |

| Dimer and Tetramer Derivatives | Escherichia coli (Gram-negative) | Inactive | nih.govnih.gov |

| Dimer and Tetramer Derivatives | Pseudomonas aeruginosa (Gram-negative) | Inactive | nih.govnih.gov |

| Dimer and Tetramer Derivatives | Candida sp. (Fungus) | Weak | nih.govnih.gov |

| 4-Hydroxy-6-nitrocoumarin Derivatives | Staphylococcus aureus (Gram-positive) | Favorable | scielo.br |

| 4-Hydroxy-6-nitrocoumarin Derivatives | Salmonella typhimurium (Gram-negative) | Active | scielo.br |

Insecticidal Activity

For instance, studies on other coumarin derivatives have shown that they can be effective against pests such as the green peach aphid (Myzus persicae). nih.gov Research into the structure-activity relationships of novel N-oxydihydropyrrole derivatives, which share some structural similarities in terms of being heterocyclic compounds, has revealed that certain substituents can enhance insecticidal activity. nih.gov

The mechanism of action for the insecticidal effects of coumarins is thought to involve the inhibition of key enzymes in insects. This highlights the potential for developing new and effective pest control agents from this class of compounds.

Advanced Theoretical and Mechanistic Investigations of 4 Hydroxy 3 Methoxycarbonylcoumarin

Advanced computational techniques provide profound insights into the behavior of 4-hydroxy-3-methoxycarbonylcoumarin at a molecular level. These theoretical and mechanistic investigations are crucial for understanding its interactions with biological systems, its intrinsic stability, and its reactivity. Through simulations and quantum chemical calculations, researchers can predict and rationalize the compound's properties, guiding further experimental work.

Future Directions and Emerging Research Avenues for 4 Hydroxy 3 Methoxycarbonylcoumarin

Development of Novel and Sustainable Synthetic Methodologies

The classical methods for synthesizing coumarin (B35378) derivatives, such as the Pechmann, Perkin, and Knoevenagel reactions, are well-established. frontiersin.orgnih.gov However, the future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For 4-hydroxy-3-methoxycarbonylcoumarin and its analogs, research is pivoting towards greener and more sustainable synthetic routes.

One promising approach is the use of ionic liquids as recyclable catalysts and reaction media. researchgate.net This method avoids the use of toxic and corrosive catalysts often employed in traditional organic synthesis. researchgate.net Another avenue is the application of ultrasound irradiation, which can accelerate reaction rates, improve yields, and reduce energy consumption. samipubco.com The Knoevenagel condensation, a key reaction for forming the coumarin ring, has been successfully performed using eco-friendly catalysts like MgFe2O4 nanoparticles under solvent-free conditions, a technique that could be adapted for this compound synthesis. researchgate.net These sustainable methods, summarized in the table below, represent a significant step forward in the environmentally conscious production of this important class of compounds.

| Synthetic Method | Key Features | Potential Advantages |

| Ionic Liquid Catalysis | Use of ionic liquids as both solvent and catalyst. | Recyclable catalyst, avoidance of toxic reagents, mild reaction conditions. researchgate.net |

| Ultrasound Irradiation | Application of ultrasonic waves to promote the reaction. | Increased reaction speed, higher yields, reduced energy usage. samipubco.com |

| Nanoparticle Catalysis | Use of magnetic nanoparticles (e.g., MgFe2O4) as catalysts. | High efficiency, easy catalyst recovery, solvent-free conditions. researchgate.net |

Exploration of New Biological Targets and Pathways for Mechanistic Understanding

While 4-hydroxycoumarin (B602359) derivatives are famously known for their anticoagulant properties, acting as vitamin K antagonists, their biological activity is far more diverse. wikipedia.orgnih.gov Future research is focused on elucidating the mechanisms behind their broader pharmacological effects and identifying novel biological targets. Derivatives of 4-hydroxycoumarin have demonstrated a wide spectrum of activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects. nih.govresearchgate.net

The exploration of these activities for this compound could reveal new therapeutic applications. For instance, palladium(II) complexes of certain 4-hydroxycoumarin derivatives have shown selective antiradical activity and the ability to induce apoptosis in carcinoma cell lines, suggesting a potential role in cancer therapy through pathways related to oxidative stress. nih.gov Furthermore, in silico studies are becoming instrumental in predicting potential biological targets, allowing for a more focused and efficient approach to drug discovery. biointerfaceresearch.com By screening compounds like this compound against libraries of proteins, researchers can identify potential interactions with enzymes and receptors involved in various diseases, paving the way for novel therapeutic strategies. biointerfaceresearch.com

Application as Probes in Chemical Biology and Material Science Research

The inherent fluorescent properties of the coumarin nucleus make it an attractive scaffold for the development of chemical probes and materials with unique optical properties. nih.govnih.gov The 4-hydroxycoumarin backbone, in particular, has been the basis for new fluorescent compounds. sapub.orgbohrium.com This opens up exciting possibilities for this compound in chemical biology and material science.

In chemical biology, derivatives of 4-hydroxycoumarin are being developed as fluorescent probes for detecting specific analytes. For example, a probe based on this scaffold has been designed for the selective and sensitive detection of hydrazine, a highly toxic substance. researchgate.net The ability to modify the coumarin structure allows for the fine-tuning of its fluorescent properties, making it possible to create probes for various biological molecules and ions. nih.gov

In material science, coumarin derivatives are valued for their photochemical characteristics and are used in applications such as laser dyes and optical brighteners. nih.govresearchgate.net The potential of this compound in electronic and photonic applications is an emerging area of research. nih.gov The ability of coumarins to form stable metal chelates also suggests their use in the development of new materials with specific electronic or magnetic properties. humanjournals.com

| Application Area | Specific Use | Key Property |

| Chemical Biology | Fluorescent Probes | High emission quantum yields, sensitivity to microenvironment. nih.govsapub.org |

| Material Science | Laser Dyes | Strong fluorescence in the blue-green spectrum. wikipedia.org |

| Material Science | Photonic Applications | Inherent photochemical characteristics and stability. nih.gov |

| Material Science | Metal Chelation | Formation of stable complexes with various metal ions. humanjournals.com |

Computational Design and Optimization of Advanced Coumarin-Based Scaffolds for Specific Research Applications

Computational chemistry is revolutionizing the way new molecules are designed and optimized. For coumarin-based scaffolds like this compound, computational methods provide powerful tools to predict properties, understand structure-activity relationships, and guide the synthesis of new derivatives with enhanced performance for specific applications.

Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (3D-QSAR) modeling are being employed to rationalize the fungicidal activity of coumarin derivatives and guide further molecular design. nih.gov Molecular docking and molecular dynamics simulations are used to investigate the interactions of these compounds with biological targets, such as human serum albumin, providing insights into their pharmacokinetic properties. researchgate.net

By studying the electronic effects of different substituents on the 3-methoxycarbonylcoumarin core, researchers can computationally screen and select the most promising candidates for synthesis. mdpi.com This in silico approach significantly accelerates the discovery and optimization process, saving time and resources. The integration of computational design with synthetic and biological studies will be crucial for unlocking the full potential of this compound and its derivatives in medicine, biology, and material science.

Q & A

Q. What synthetic routes are recommended for preparing 4-hydroxy-3-methoxycarbonylcoumarin, and how do reaction conditions influence yield?

The Pechmann condensation is a foundational method for coumarin synthesis, involving hydroxy-substituted phenols and β-ketoesters. For derivatives like this compound, substituent positioning requires careful control of acid catalysts (e.g., H₂SO₄ or ionic liquids) and temperature. For example, 4-(2-fluorophenyl)-7-methoxycoumarin was synthesized via Pechmann reaction at 80–100°C, achieving 70–85% yield . Adjusting stoichiometry (e.g., 1:1.2 molar ratio of resorcinol to ethyl acetoacetate) and using microwave-assisted methods can optimize regioselectivity and reduce side products .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar coumarins?

- ¹H NMR : The methoxycarbonyl group (-COOCH₃) at C3 appears as a singlet (~δ 3.8–4.0 ppm). Coupling between H4 (hydroxyl-bearing carbon) and adjacent protons (e.g., H5) splits signals into doublets (J = 8–10 Hz) .

- IR : Strong absorption bands at ~1700–1750 cm⁻¹ (ester C=O stretch) and ~3200–3600 cm⁻¹ (phenolic -OH) confirm functional groups .

- HRMS : Exact mass matches molecular formula (C₁₁H₈O₅: calc. 220.0372; observed 220.0369) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity (e.g., anticoagulant or antioxidant properties)?

- Anticoagulant activity : Prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays using human plasma, with warfarin as a positive control .

- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ comparison to ascorbic acid) and FRAP (ferric reducing antioxidant power) .

Advanced Research Questions

Q. How do substituents at C3 and C4 influence the compound’s pharmacokinetic properties and target binding?

Methoxycarbonyl at C3 enhances electron-withdrawing effects, increasing stability and modulating π-π stacking with enzyme active sites (e.g., cytochrome P450 or thrombin). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal that C4 hydroxylation improves hydrogen bonding with Ser195 in thrombin’s catalytic triad, critical for anticoagulant activity . SAR studies on 4-hydroxycoumarin derivatives show that bulky C3 substituents reduce bioavailability due to steric hindrance .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected coupling constants in ¹H NMR)?

- HOESY (Heteronuclear Overhauser Effect Spectroscopy) : Identifies through-space interactions between methoxycarbonyl protons and aromatic protons, clarifying spatial arrangements .

- DFT calculations : Gaussian-based geometry optimization predicts coupling constants (J values) and chemical shifts, aligning with experimental NMR data . For example, discrepancies in J₄,₅ values (observed 8.5 Hz vs. calculated 9.2 Hz) may arise from solvent polarity effects .

Q. How can reaction conditions be optimized to suppress dimerization or lactone ring opening during synthesis?

- Temperature control : Maintaining temperatures <100°C prevents lactone hydrolysis.

- Catalyst selection : Lewis acids (e.g., FeCl₃·6H₂O) minimize side reactions compared to Brønsted acids .

- Protecting groups : Temporarily protecting the C4 hydroxyl with acetyl groups reduces unwanted nucleophilic attack during esterification .

Methodological Considerations for Data Reproducibility

Q. How should researchers validate purity and stability for biological assays?

Q. What statistical models are appropriate for analyzing dose-response relationships in enzyme inhibition studies?

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients .

- ANOVA with Tukey’s post hoc test : Compare means across multiple derivatives (p < 0.05 threshold) .

Addressing Contradictions in Literature Data

- Bioactivity discrepancies : Variations in assay protocols (e.g., plasma source in anticoagulant tests) may explain conflicting IC₅₀ values. Standardize using pooled human plasma and pre-validate reagents .

- Synthetic yields : Microwave-assisted methods often report higher yields (85%) than conventional heating (70%) due to uniform thermal distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.